Mitochondrial Respiration Inhibition
1-Pyrenebutanoyl-CoA (PB-CoA) acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration in rat liver mitochondria [1]. This contrasts sharply with its structurally similar counterpart, (1-pyrenebutyryl)carnitine (PBC), which does not inhibit respiration when standard substrates like glutamate-malate or succinate are used [2].
| Evidence Dimension | Inhibition of phosphorylating respiration in isolated rat liver mitochondria |
|---|---|
| Target Compound Data | Ki = 2 μM (non-competitive) |
| Comparator Or Baseline | (1-Pyrenebutyryl)carnitine (PBC) |
| Quantified Difference | No inhibition observed with glutamate-malate or succinate (+rotenone) as respiratory substrates for PBC. |
| Conditions | Isolated rat liver mitochondria; ADP-stimulated state |
Why This Matters
This confirms that PB-CoA's CoA moiety is essential for its interaction with the mitochondrial respiration machinery, making it a specific inhibitor for CoA-dependent pathways, unlike the carnitine analog.
- [1] Wolkowicz, P. E., Pownall, H. J., & McMillin-Wood, J. B. (1982). (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A: fluorescent probes for lipid metabolite studies in artificial and natural membranes. Biochemistry, 21(12), 2990-2996. View Source
- [2] Wolkowicz, P. E., Pownall, H. J., & McMillin-Wood, J. B. (1982). (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A: fluorescent probes for lipid metabolite studies in artificial and natural membranes. Biochemistry, 21(12), 2990-2996. View Source
